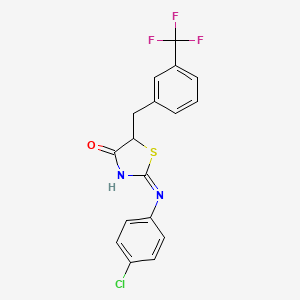

(E)-2-((4-chlorophenyl)imino)-5-(3-(trifluoromethyl)benzyl)thiazolidin-4-one

Description

The compound (E)-2-((4-chlorophenyl)imino)-5-(3-(trifluoromethyl)benzyl)thiazolidin-4-one is a thiazolidin-4-one derivative characterized by a 4-chlorophenylimino group at position 2 and a 3-(trifluoromethyl)benzyl substituent at position 3. Thiazolidin-4-one scaffolds are renowned for their diverse pharmacological activities, including antimicrobial, anticancer, and enzyme inhibitory properties.

Propriétés

IUPAC Name |

2-(4-chlorophenyl)imino-5-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12ClF3N2OS/c18-12-4-6-13(7-5-12)22-16-23-15(24)14(25-16)9-10-2-1-3-11(8-10)17(19,20)21/h1-8,14H,9H2,(H,22,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGJFLAHLODASKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)CC2C(=O)NC(=NC3=CC=C(C=C3)Cl)S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12ClF3N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

(E)-2-((4-chlorophenyl)imino)-5-(3-(trifluoromethyl)benzyl)thiazolidin-4-one is a member of the thiazolidin-4-one family, which has garnered significant interest in medicinal chemistry due to its diverse biological activities. This compound, like others in its class, exhibits potential therapeutic effects across various disease models, including antimicrobial, anticancer, and anti-inflammatory activities.

Chemical Structure and Synthesis

The thiazolidin-4-one scaffold is characterized by a five-membered ring containing sulfur and nitrogen atoms. The specific compound of interest features a 4-chlorophenyl group and a trifluoromethylbenzyl substituent, which are critical for its biological activity. The synthesis of such compounds typically involves the reaction of N-aryl-2-chloroacetamides with ammonium thiocyanate, leading to the formation of thiazolidinone derivatives with varying substituents that influence their pharmacological profiles .

Antimicrobial Activity

Research indicates that thiazolidin-4-one derivatives possess significant antimicrobial properties. Specifically, this compound has demonstrated potent antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, studies have shown that compounds with similar structures exhibit inhibition percentages of up to 91.66% against Staphylococcus aureus and 88.46% against Escherichia coli . The presence of the chlorophenyl group enhances this activity, making it comparable to standard antibiotics like ampicillin .

Antioxidant Properties

The antioxidant capacity of thiazolidin-4-one derivatives is also noteworthy. The compound under discussion has been evaluated using assays such as DPPH and ABTS, showing significant radical scavenging activity. This property is crucial for mitigating oxidative stress-related diseases .

Anticancer Activity

Thiazolidin-4-one compounds have been extensively studied for their anticancer potential. They exhibit cytotoxic effects on various cancer cell lines by inhibiting key enzymes involved in cell proliferation and survival. The structural modifications at positions 2 and 5 of the thiazolidinone ring have been shown to enhance their efficacy against different cancer types . For example, some derivatives have demonstrated IC50 values in the micromolar range against specific cancer cell lines .

Structure-Activity Relationship (SAR)

The biological activity of thiazolidin-4-one derivatives is significantly influenced by their chemical structure. Substituents on the phenyl ring can modulate their bioactivity:

| Substituent | Effect on Activity |

|---|---|

| Chlorine | Increases antibacterial potency |

| Trifluoromethyl | Enhances cytotoxicity against cancer cells |

| Electron-donating groups | Generally improve antioxidant properties |

This table summarizes how different substituents can affect the biological activity of thiazolidin-4-one derivatives.

Case Studies

- Antibacterial Efficacy : A study demonstrated that a derivative similar to this compound showed an inhibition zone comparable to ampicillin against E. coli, indicating its potential as an alternative antibacterial agent .

- Cytotoxicity Against Cancer Cells : Research has shown that several thiazolidinone derivatives exhibit selective cytotoxicity towards cancer cells while sparing normal cells, highlighting their therapeutic potential in oncology .

- Antioxidant Activity : In vitro assays revealed that compounds within this class can effectively scavenge free radicals, suggesting their utility in preventing oxidative damage in various diseases .

Comparaison Avec Des Composés Similaires

Key Observations :

- Electron-Withdrawing Groups: The 4-chlorophenylimino group (common in A39 and the target compound) enhances interactions with enzymes like acetylcholinesterase (AChE) or mycobacterial targets .

- Trifluoromethyl vs. Nitrofuran : The trifluoromethyl group in the target compound may offer superior metabolic stability compared to the nitrofuran in A39, which could be prone to redox degradation .

- Benzyl vs. Benzylidene : Benzylidene derivatives (e.g., compound 6) exhibit planarity conducive to protease binding, while benzyl groups (as in the target compound) may enhance membrane permeability .

Anticancer and Antimicrobial Activity

- Anticancer : Thiazolidin-4-ones with 4-chlorophenyl and thiadiazole substituents (e.g., 3c: IC50 = 60.71 µM against cancer cells) demonstrate moderate activity, suggesting the target compound’s trifluoromethyl group could improve potency by enhancing hydrophobic interactions .

- Antimycobacterial : A39’s nitrofuran substituent confers specific antimycobacterial activity, but the target compound’s trifluoromethyl group may broaden activity against resistant strains .

- Antioxidant: Styryl-substituted analogs (e.g., 3s: IC50 = 161.93 µmol L⁻¹) highlight the role of conjugated systems in radical scavenging, a property less likely in the target compound due to its non-planar benzyl group .

Physicochemical Properties

- Melting Points : Similar compounds (e.g., indazole-thiadiazole hybrids) melt between 210–227°C, suggesting the target compound may share high thermal stability .

- Spectral Data: The 4-chlorophenylimino group in the target compound would show characteristic IR peaks at ~1683 cm⁻¹ (C=O) and ~1593 cm⁻¹ (C=N), consistent with analogs like 2b .

Computational and Docking Studies

- Molecular Dynamics : Compounds like ZINC09036109 (a thiazolidin-4-one derivative) interact with kinase CK1δ via residues Leu85 and Asp91, suggesting the target compound’s trifluoromethyl group could enhance binding through hydrophobic contacts .

- DFT Studies: Planar benzylidene analogs (e.g., MNTZ) exhibit optimized charge distribution for enzyme inhibition, whereas the target compound’s non-planar structure may favor alternative binding modes .

Q & A

Synthesis and Optimization

Basic: What are the key steps in synthesizing (E)-2-((4-chlorophenyl)imino)-5-(3-(trifluoromethyl)benzyl)thiazolidin-4-one? The synthesis typically involves:

Condensation : Reacting a substituted phenylimino precursor with a thiazolidinone intermediate.

Functionalization : Introducing the 3-(trifluoromethyl)benzyl group via nucleophilic substitution or coupling reactions.

Isomer control : Ensuring the (E)-configuration by optimizing reaction pH and temperature (e.g., acidic conditions favor imino tautomerization) .

Methodology : Use anhydrous solvents (DMF, THF) and catalysts like acetic acid/sodium acetate for cyclization. Monitor progress via TLC and purify via recrystallization (DMF/ethanol mixtures) .

Advanced: How do reaction parameters influence yield and isomer purity?

- Temperature : Higher temperatures (80–100°C) accelerate cyclization but may promote side reactions (e.g., hydrolysis of the trifluoromethyl group).

- Catalysts : Lewis acids (e.g., ZnCl₂) improve regioselectivity in imino bond formation.

- Solvent polarity : Polar aprotic solvents (DMF) enhance solubility of aromatic intermediates but may require rigorous drying to avoid hydrolysis .

Structural Characterization

Basic: How is the (E)-configuration confirmed experimentally?

- X-ray crystallography : Resolve the crystal structure using programs like SHELXL (SHELX suite) for precise bond angle and torsion angle analysis .

- NMR spectroscopy : The imino proton (N–H) in the (E)-isomer appears deshielded (δ 10–12 ppm), while NOESY can confirm spatial proximity of substituents .

Advanced: What challenges arise in NMR analysis due to the 3-(trifluoromethyl)benzyl group?

- Signal splitting : The CF₃ group causes complex splitting in ¹H NMR (e.g., benzyl CH₂ protons). Use ¹⁹F NMR to resolve trifluoromethyl signals (δ -60 to -70 ppm).

- Relaxation effects : Long T₁ relaxation times for CF₃ may require extended acquisition times .

Biological Activity and Mechanisms

Basic: What are the hypothesized biological targets for this compound? Thiazolidinones often target enzymes or receptors involved in inflammation or metabolic regulation. For this derivative:

- Anti-inflammatory : Potential COX-2 inhibition via π-π stacking with the 4-chlorophenyl group.

- Antimicrobial : Disruption of bacterial cell membrane integrity via hydrophobic interactions with the trifluoromethylbenzyl moiety .

Advanced: How can computational methods predict binding affinity?

- Molecular docking : Use AutoDock Vina to model interactions with COX-2 (PDB ID: 5KIR). The 3-(trifluoromethyl)benzyl group may occupy hydrophobic pockets.

- QSAR models : Correlate substituent electronic parameters (Hammett σ) with activity data to optimize potency .

Analytical and Purity Assessment

Basic: Which techniques are used to assess purity?

- HPLC : Reverse-phase C18 column with UV detection (λ = 254 nm). Mobile phase: Acetonitrile/water (70:30) + 0.1% TFA.

- Elemental analysis : Verify %C, %H, %N within ±0.4% of theoretical values .

Advanced: How to resolve co-eluting impurities in HPLC?

- Hyphenated techniques : LC-MS (ESI+ mode) to identify impurities via molecular ion peaks.

- Gradient elution : Adjust acetonitrile from 50% to 90% over 20 minutes to separate polar byproducts .

Data Contradictions and Reproducibility

Basic: How to address discrepancies in reported synthetic yields?

- Parameter documentation : Ensure precise recording of solvent purity, stirring rate, and drying time for intermediates.

- Side reaction mitigation : Add antioxidants (e.g., BHT) to prevent oxidation of the thiazolidinone ring .

Advanced: Why might biological activity vary between batches?

- Isomer contamination : Trace (Z)-isomers (e.g., from incomplete tautomerization) can antagonize activity. Use chiral HPLC to verify enantiopurity.

- Aggregation : The trifluoromethyl group may promote aggregation in aqueous buffers, reducing bioavailability. Confirm solubility via dynamic light scattering (DLS) .

Structure-Activity Relationships (SAR)

Basic: How does the 4-chlorophenyl group influence activity?

- Electron-withdrawing effect : Enhances stability of the imino bond and modulates electron density in the thiazolidinone ring.

- Hydrophobic interactions : The chloro substituent improves membrane permeability .

Advanced: Can substituent modifications enhance selectivity?

- Fluorine scanning : Replace the 4-chloro group with 4-F or 4-CF₃ to evaluate steric/electronic effects.

- 3D-QSAR : Use CoMFA/CoMSIA to model steric bulk from the benzyl group and optimize substituent placement .

Crystallography Challenges

Advanced: How to handle poor crystal quality for X-ray analysis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.